molecular formula C13H11IN2O8S B2939358 Sulfo-SIAB CAS No. 106145-13-5

Sulfo-SIAB

Cat. No.: B2939358
CAS No.: 106145-13-5
M. Wt: 482.2
InChI Key: CULQNACJHGHAER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sulfo-SIAB, also known as sulfosuccinimidyl (4-iodoacetyl)aminobenzoate, is a water-soluble, heterobifunctional crosslinker. It contains an amine-reactive N-hydroxysuccinimide ester and a sulfhydryl-reactive iodoacetyl group. This compound is commonly used for conjugating amine and sulfhydryl groups in various biochemical applications, such as preparing enzyme conjugates or immunotoxins .

Preparation Methods

Synthetic Routes and Reaction Conditions

Sulfo-SIAB is synthesized by reacting N-hydroxysuccinimide with 4-iodoacetylaminobenzoic acid in the presence of a coupling agent like dicyclohexylcarbodiimide. The reaction typically occurs in an organic solvent such as dimethyl sulfoxide or dimethylformamide. The product is then purified and converted to its sodium salt form to enhance water solubility .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is typically stored in a desiccated state at low temperatures to prevent degradation .

Chemical Reactions Analysis

Types of Reactions

Sulfo-SIAB undergoes several types of chemical reactions, primarily involving its reactive groups:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Sulfo-SIAB is widely used in scientific research due to its ability to conjugate amine and sulfhydryl groups. Some of its applications include:

Mechanism of Action

Sulfo-SIAB exerts its effects through its reactive groups. The N-hydroxysuccinimide ester reacts with primary amines, forming stable amide bonds. The iodoacetyl group reacts with free sulfhydryls, forming stable thioether linkages. These reactions enable the conjugation of various biomolecules, facilitating their use in different applications .

Comparison with Similar Compounds

Sulfo-SIAB is unique due to its water solubility and heterobifunctional nature. Similar compounds include:

    Sulfo-SMPB (sulfosuccinimidyl 4-(N-maleimidophenyl)butyrate): Another water-soluble crosslinker with different reactive groups.

    Sulfo-LC-SDA (sulfosuccinimidyl 6-(4,4′-azipentanamido)hexanoate): A crosslinker with a longer spacer arm.

    Sulfo-GMBS (N-γ-maleimidobutyryloxy-sulfosuccinimide ester): A crosslinker with similar reactive groups but different spacer arm length

This compound stands out due to its specific combination of reactive groups and spacer arm length, making it suitable for a wide range of applications .

Properties

IUPAC Name

1-[4-[(2-iodoacetyl)amino]benzoyl]oxy-2,5-dioxopyrrolidine-3-sulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11IN2O8S/c14-6-10(17)15-8-3-1-7(2-4-8)13(20)24-16-11(18)5-9(12(16)19)25(21,22)23/h1-4,9H,5-6H2,(H,15,17)(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CULQNACJHGHAER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)NC(=O)CI)S(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11IN2O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106145-13-5
Record name Sulfo-SIAB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AFE9D7AQ73
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Customer
Q & A

Q1: What is the primary mechanism of action of Sulfo-SIAB in bioconjugation?

A1: this compound facilitates the conjugation of molecules through a two-step reaction. First, the succinimidyl ester group reacts with primary amines (e.g., lysine residues on proteins) forming a stable amide bond [, ]. Subsequently, the iodoacetyl group reacts with thiol groups (e.g., cysteine residues), creating a thioether linkage [, ]. This enables the connection of two distinct biomolecules, such as a peptide and a protein [, ].

Q2: How does the choice of linker impact the efficiency of conjugation with this compound?

A2: Research indicates that maleimide-thiol reactions are generally more efficient than haloacetyl-thiol reactions when using this compound for conjugation []. This suggests that choosing a linker with a maleimide group rather than a haloacetyl group might be preferable for achieving higher conjugation yields.

Q3: Can you provide an example of how this compound has been successfully used in research?

A3: this compound was instrumental in conjugating a pentasaccharide with an oligonucleotide, creating a novel antithrombotic agent []. The iodoacetyl group on this compound reacted with a thiol group on the pentasaccharide, successfully linking it to the oligonucleotide, which had been modified with this compound beforehand. This conjugate demonstrated anti-Xa and antithrombin activities [].

Q4: Has this compound been used to modify cell surfaces?

A4: Yes, researchers have successfully utilized this compound to covalently attach a Simian Virus 40 (SV40) tumor antigen-derived peptide to the surface of viable cells []. This was achieved by reacting the lysine residue of the peptide with this compound and then linking the complex to cell surface thiols. This method allowed for the artificial introduction of specific epitopes onto cell membranes [].

Q5: Is there a more efficient alternative to this compound for conjugating molecules through amine-carboxylic acid reactions?

A5: Research suggests that for reactions targeting amine and carboxylic acid groups, using N-hydroxysuccinimide (NHS) esters proves more efficient than employing this compound with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a crosslinker []. This highlights the importance of considering the specific functional groups involved when choosing the optimal crosslinking strategy.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.